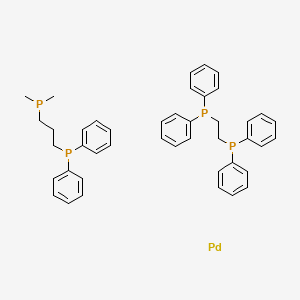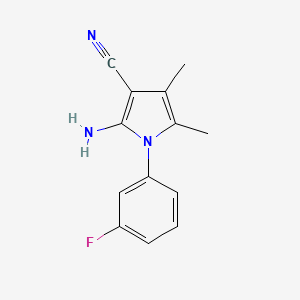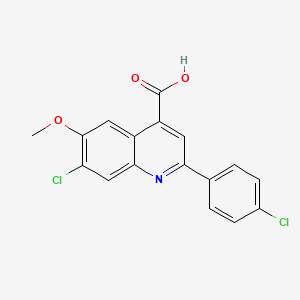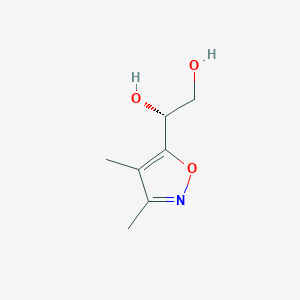
(R)-1-(3,4-Dimethylisoxazol-5-yl)ethane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(3,4-Dimethylisoxazol-5-yl)ethane-1,2-diol is a chiral compound belonging to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of a 3,4-dimethylisoxazole ring attached to an ethane-1,2-diol moiety. The ®-configuration indicates the specific spatial arrangement of the atoms around the chiral center.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(3,4-Dimethylisoxazol-5-yl)ethane-1,2-diol typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between an alkyne and a nitrile oxide.
Introduction of Methyl Groups: The methyl groups at positions 3 and 4 of the isoxazole ring can be introduced via alkylation reactions using appropriate alkyl halides.
Attachment of Ethane-1,2-diol: The ethane-1,2-diol moiety can be attached to the isoxazole ring through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of ®-1-(3,4-Dimethylisoxazol-5-yl)ethane-1,2-diol may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure efficient production.
Types of Reactions:
Oxidation: ®-1-(3,4-Dimethylisoxazol-5-yl)ethane-1,2-diol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted isoxazole derivatives.
Aplicaciones Científicas De Investigación
®-1-(3,4-Dimethylisoxazol-5-yl)ethane-1,2-diol has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ®-1-(3,4-Dimethylisoxazol-5-yl)ethane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
(S)-1-(3,4-Dimethylisoxazol-5-yl)ethane-1,2-diol: The enantiomer of the compound with a different spatial arrangement.
1-(3,4-Dimethylisoxazol-5-yl)ethane-1,2-diol: The racemic mixture containing both ®- and (S)-enantiomers.
Other Isoxazole Derivatives: Compounds with similar isoxazole rings but different substituents.
Uniqueness: ®-1-(3,4-Dimethylisoxazol-5-yl)ethane-1,2-diol is unique due to its specific ®-configuration, which can result in distinct biological activities and interactions compared to its enantiomer or racemic mixture.
Propiedades
Fórmula molecular |
C7H11NO3 |
|---|---|
Peso molecular |
157.17 g/mol |
Nombre IUPAC |
(1R)-1-(3,4-dimethyl-1,2-oxazol-5-yl)ethane-1,2-diol |
InChI |
InChI=1S/C7H11NO3/c1-4-5(2)8-11-7(4)6(10)3-9/h6,9-10H,3H2,1-2H3/t6-/m1/s1 |
Clave InChI |
NZYOWZLEHZQQAE-ZCFIWIBFSA-N |
SMILES isomérico |
CC1=C(ON=C1C)[C@@H](CO)O |
SMILES canónico |
CC1=C(ON=C1C)C(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Quinolinol, 7-[[(3-nitrophenyl)amino]phenylmethyl]-](/img/structure/B12892145.png)
![6,8-diazatricyclo[6.3.0.02,6]undeca-1(11),2,4,9-tetraen-7-one](/img/structure/B12892146.png)
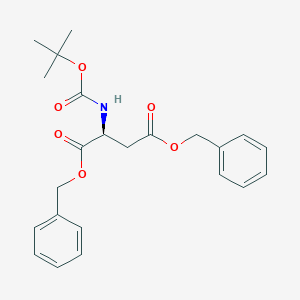
![6-(4-Chloro-3-methylphenoxy)-6,7-dihydro-5H-dibenzo[d,f][1,3,2]diazaphosphepine 6-oxide](/img/structure/B12892155.png)
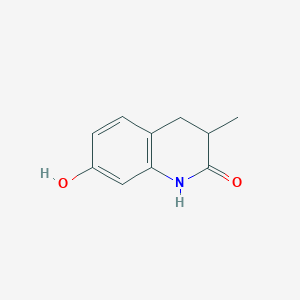


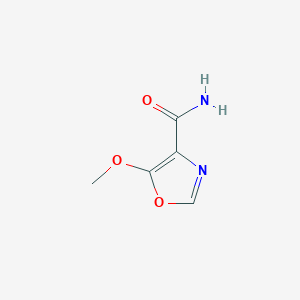
![N-{2-(Methylamino)-1-[4-(1H-pyrazol-4-yl)phenyl]ethyl}benzamide](/img/structure/B12892185.png)
![(2,4-Dimethyl-4H-thieno[3,2-b]pyrrol-5-yl)(pyrrolidin-1-yl)methanone](/img/structure/B12892192.png)
